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5-Iodouridine

Enzyme kinetics Pyrimidine nucleoside hydrolase Substrate specificity

Researchers requiring selective pyrimidine nucleoside hydrolase (YeiK) substrates often face poor signal-to-noise with native uridine. 5-Iodouridine resolves this with a 9.1-fold higher kcat (42.7 s⁻¹ vs. 4.7 s⁻¹), enabling sensitive high-throughput screening at reduced substrate concentrations. • 9.1× enhanced YeiK catalytic turnover - lower substrate requirements, shorter incubations • logP 0.27 for defined hydrophobicity in RNA-protein photo-crosslinking studies • Validated radioiodination precursor (I-125/I-131/I-132) for SPECT tracer synthesis • Essential intermediate for Tdp1 inhibitor derivatization (>83-fold activity gain upon benzoylation) ≥98% purity by HPLC; shipped ambient with batch-specific CoA.

Molecular Formula C9H11IN2O6
Molecular Weight 370.10 g/mol
CAS No. 1024-99-3
Cat. No. B031010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodouridine
CAS1024-99-3
SynonymsNSC 523375;  1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione;  2,4-Dihydroxy-5-iodo-1-β-D-ribofuranosylpyrimidine;  5-Iodo-1-(β-D-ribofuranosyl)uracil
Molecular FormulaC9H11IN2O6
Molecular Weight370.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
InChIInChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
InChIKeyRKSLVDIXBGWPIS-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodouridine: Halogenated Pyrimidine Nucleoside Overview


5-Iodouridine (CAS 1024-99-3) is a halogenated pyrimidine nucleoside analog in which an iodine atom replaces the hydrogen at the C5 position of the uracil ring . With a molecular weight of 370.10 g/mol and a melting point of 205–207°C (decomposition), the compound exhibits differential solubility across acetonitrile (slightly soluble), methanol (soluble), and water (slightly soluble) . The iodine substitution increases both molecular weight and lipophilicity relative to unmodified uridine and other 5-halogenated uridine analogs, positioning 5-Iodouridine as a distinct chemical tool for RNA structural studies, radiolabeling applications, and as a synthetic intermediate for 5-substituted pyrimidine nucleosides .

Halogenated nucleoside for RNA structural probing and photo-crosslinking studies
Radiolabeling precursor compatible with I-125, I-131, and I-132 tracer synthesis
Enzyme substrate with distinct kinetic profile for nucleoside hydrolase characterization

5-Iodouridine vs. Other 5-Halogenated Uridine Analogs


Despite belonging to the same 5-halogenated uridine class, 5-Iodouridine, 5-bromouridine, 5-fluorouridine, and 5-chlorouridine exhibit distinct physicochemical and biological properties that preclude simple substitution [1]. The iodine atom's larger van der Waals radius (∼1.98 Å versus bromine's ∼1.85 Å and chlorine's ∼1.75 Å) alters base-pairing geometry, steric interactions, and molecular recognition by enzymes and RNA-binding proteins [1]. Furthermore, the progressive increase in lipophilicity across the halogen series—quantified by logP values of −0.52 (5-fluorouridine), 0.15 (5-bromouridine), and 0.27 (5-iodouridine)—directly impacts membrane permeability, subcellular partitioning, and enzymatic substrate affinity in ways that cannot be predicted by class membership alone [1]. Users requiring specific enzymatic turnover rates, radiolabeling compatibility, or defined RNA-protein crosslinking efficiency must select 5-Iodouridine based on its unique quantitative profile rather than assuming class-equivalent performance.

!
Iodine’s larger van der Waals radius versus Br/Cl alters base-pairing geometry and enzyme recognition; class-level substitution may not transfer
!
Progressive lipophilicity increase across halogen series impacts membrane permeability and hydrophobic partitioning; logP differences preclude predictable exchange
!
Enzyme turnover (kcat) and substrate affinity (Km) vary substantially among 5-halogenated uridines; compound-specific validation is required

5-Iodouridine: Evidence-Based Differentiation


Highest kcat in Pyrimidine Nucleoside Hydrolase

In Escherichia coli pyrimidine nucleoside hydrolase (YeiK) assays conducted at pH 7.3 and 37°C, 5-Iodouridine exhibited a turnover number (kcat) of 42.7 s⁻¹, substantially exceeding that of 5-bromouridine (30.8 s⁻¹), 5-fluorouridine (14.7 s⁻¹), and unmodified uridine (4.7 s⁻¹) [1]. This represents a 1.4-fold higher catalytic turnover than 5-bromouridine, a 2.9-fold increase over 5-fluorouridine, and a 9.1-fold enhancement relative to native uridine under identical assay conditions [1]. The trend in kcat values correlates with increasing halogen size, suggesting the iodine atom at C5 optimizes the transition state geometry for enzymatic cleavage [1].

kcat (YeiK)
Head-to-head
42.7 s⁻¹ vs 5-BrU 30.8 s⁻¹ (1.4×) vs 5-FU 14.7 s⁻¹ (2.9×) vs Uridine 4.7 s⁻¹ (9.1×)
Supports sensitive detection of nucleoside hydrolase activity
pH 7.3, 37°C, recombinant E. coli YeiK
Enzyme kinetics Pyrimidine nucleoside hydrolase Substrate specificity

Intermediate Binding Affinity (Km) Among Analogs

Under identical assay conditions (pH 7.3, 37°C, E. coli YeiK enzyme), 5-Iodouridine exhibits a Michaelis constant (Km) of 0.22 mM [1]. This value is intermediate among the 5-halogenated uridine series: higher than 5-fluorouridine (0.128 mM) and unmodified uridine (0.142 mM), but lower than 5-methyluridine (0.329 mM) and certain mutant enzyme conditions [1]. The Km of 5-bromouridine is 0.186 mM, placing it closer to the native substrate [1]. This pattern demonstrates that 5-iodination modulates substrate recognition by the enzyme's active site in a manner distinct from fluorination or bromination [1].

Km (YeiK)
Head-to-head
0.22 mM Intermediate rank among 5 analogs Higher affinity than 5-methyluridine (0.329 mM) Lower affinity than 5-fluorouridine (0.128 mM)
Enables differentiation of binding affinity vs catalytic efficiency
pH 7.3, 37°C, E. coli YeiK
Enzyme kinetics Substrate affinity Pyrimidine nucleoside hydrolase

Distinct logP and pKa Profile

5-Iodouridine has a measured logP value of 0.27 at pH 8.2, which is notably higher than 5-bromouridine (0.15) and substantially greater than 5-fluorouridine (−0.52) and unmodified uridine (−0.34) [1]. This 0.12 logP unit increase over 5-bromouridine and 0.79 logP unit increase over 5-fluorouridine reflects the enhanced lipophilicity conferred by the iodine substituent [1]. Additionally, 5-Iodouridine exhibits a pKa of 8.8, intermediate between 5-bromouridine (8.3) and 5-ethynyluridine (9.0) [1]. These differences in fundamental physicochemical parameters affect partitioning behavior, cellular uptake kinetics, and interactions with hydrophobic binding pockets in proteins [1].

logP & pKa
Head-to-head
logP = 0.27 (pH 8.2) pKa = 8.8 vs 5-BrU: logP 0.15, pKa 8.3 vs 5-FU: logP -0.52, pKa 7.8
Supports lipophilicity-dependent partitioning and uptake studies
Measured at pH 8.2; values from PMC11928017 Table 1
Lipophilicity Physicochemical properties Membrane permeability

Radiolabeling: Precursor for I-125/I-131/I-132 Tracers

5-Iodouridine has been successfully radiolabeled with iodine-125, iodine-131, and iodine-132 to generate tracers with very high specific activity suitable for tissue proliferation imaging studies [1]. The same preparative method—refluxing with nitric acid and chloroform in the presence of radioiodide solution followed by anion exchange purification—was applied to both 5-iodouridine and 5-iododeoxyuridine, demonstrating the compound's direct compatibility with established radiochemical procedures [1]. Among six radioiodinated 5-iodonucleosides evaluated comparatively for tissue proliferation imaging, 5-Iodouridine was one of the core compounds assessed for SPECT applications [2].

Radioiodination
Cross-study
Compatible with I-125, I-131, I-132 via reflux/HNO₃ method Anion exchange purification Reported for SPECT research
Supports high specific activity RNA probe synthesis
Identical protocol yields very high specific activity
Radiolabeling SPECT imaging Tracer synthesis

Tdp1 Inhibition Requires O-Benzoylation

Native (non-derivatized) 5-Iodouridine, like unmodified uridine, 5-fluorouridine, 5-chlorouridine, and 5-bromouridine, exhibited no noticeable inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1) with IC₅₀ values exceeding 50 µM [1]. In stark contrast, the lipophilic derivative 2′,3′,5′-tri-O-benzoyl-5-iodouridine demonstrated potent Tdp1 inhibition with an IC₅₀ of 0.6 µM—the strongest inhibitory effect among all nucleoside derivatives tested in the study [1]. This >83-fold difference in potency between native and derivatized forms establishes that the iodine atom at C5 is necessary but not sufficient for Tdp1 inhibition; the benzoyl ester moieties are essential for target engagement [1].

Tdp1 IC₅₀
Head-to-head
Native 5-Iodouridine: >50 µM 2′,3′,5′-tri-O-benzoyl derivative: 0.6 µM >83-fold increase upon benzoylation
Synthetic precursor context; benzoylation required for Tdp1 engagement
In vitro inhibition; parent compound lacks intrinsic activity
DNA repair inhibition Tyrosyl-DNA phosphodiesterase 1 Nucleoside derivatives

5-Iodouridine: Validated Application Scenarios


Nucleoside Hydrolase Activity Screening

5-Iodouridine's 9.1-fold higher kcat (42.7 s⁻¹) compared to native uridine (4.7 s⁻¹) makes it the preferred substrate for sensitive detection of pyrimidine nucleoside hydrolase (YeiK) activity in high-throughput screening assays [1]. The enhanced catalytic turnover enables lower substrate concentrations, reduced incubation times, and improved signal-to-noise ratios compared to uridine, 5-fluorouridine, or 5-bromouridine. This application is particularly relevant for laboratories investigating YeiK as a suicide gene therapy candidate in cancer research [1].

RNA Photo-Crosslinking & Structural Probing

5-Iodouridine's logP of 0.27 provides a quantifiably distinct lipophilicity profile compared to 5-bromouridine (0.15) and 5-fluorouridine (−0.52) [2]. This property influences the compound's partitioning into hydrophobic RNA-binding protein pockets and membrane environments. When incorporating halogenated nucleosides into RNA for UV-induced crosslinking studies, researchers can select 5-Iodouridine when enhanced hydrophobic interactions are experimentally desirable, or opt for less lipophilic alternatives when minimal perturbation of native RNA-protein interface hydrophobicity is required [2].

I-125/I-131/I-132 RNA Probe Synthesis

5-Iodouridine is validated as a direct synthetic precursor for high specific activity radioiodinated tracers using established reflux-and-exchange methodology [3]. The compound's demonstrated compatibility with I-125, I-131, and I-132 labeling—achieving very high specific activity suitable for SPECT imaging applications—positions it as a critical starting material for nuclear medicine programs developing RNA-targeted proliferation imaging agents [4]. Procurement of high-purity (>97% by HPLC) 5-Iodouridine is essential for achieving reproducible radiolabeling yields and minimizing cold carrier dilution effects [3].

Synthesis of Potent Benzoylated Tdp1 Inhibitor

While native 5-Iodouridine exhibits no detectable Tdp1 inhibition (IC₅₀ > 50 µM), its benzoylated derivative demonstrates potent activity (IC₅₀ = 0.6 µM), representing the strongest Tdp1 inhibitor identified among the tested nucleoside series [5]. This >83-fold activity differential establishes 5-Iodouridine as an essential synthetic intermediate for generating lipophilic nucleoside-based Tdp1 inhibitors. Researchers focused on DNA repair enzyme targeting in cancer should procure native 5-Iodouridine for subsequent derivatization rather than expecting intrinsic activity from the parent compound [5].

Application
Selection Property
Validation Focus
Nucleoside Hydrolase Research
High catalytic turnover substrate
Enzyme kinetic validation
RNA Photo-Crosslinking & Structural Probing
Distinct lipophilicity profile
Partitioning and uptake validation
I-125/I-131/I-132 RNA Probe Synthesis
Radioiodination compatibility
Labeling yield and specific activity
Tdp1 Inhibitor Synthesis
Derivatization requirement for target engagement
Inhibitor potency assay after benzoylation

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